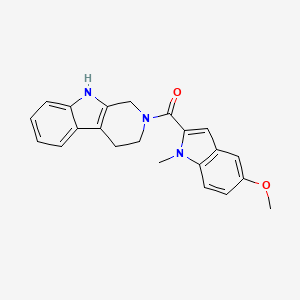![molecular formula C26H16F5NO4 B11004522 4'-Methoxybiphenyl-4-yl [3-(pentafluorophenoxy)phenyl]carbamate](/img/structure/B11004522.png)
4'-Methoxybiphenyl-4-yl [3-(pentafluorophenoxy)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenylanisole , has the chemical formula C13H12O. It is a white crystalline powder with a melting point of 86-90 °C . This compound is used as a standard reagent in fluorescence-based assays and derivatization reactions.
Preparation Methods
Synthesis Routes: The synthetic route for 4-Phenylanisole involves the reaction of 4-methoxybiphenyl with pentafluorophenol in the presence of a suitable base. The carbamate group is introduced using an appropriate carbamoylating agent.
Reaction Conditions:Starting Material: 4-Methoxybiphenyl
Reagents: Pentafluorophenol, base (e.g., potassium carbonate)
Solvent: Organic solvent (e.g., dichloromethane)
Temperature: Room temperature
Reaction Time: Several hours
Industrial Production: Industrial-scale production typically employs similar synthetic routes, optimized for yield and efficiency.
Chemical Reactions Analysis
Scientific Research Applications
4-Phenylanisole finds applications in:
Chemistry: As a reagent in fluorescence-based assays.
Biology: In studies involving fluorescence labeling and detection.
Medicine: Its fluorescent properties make it valuable for diagnostic purposes.
Industry: Used in the development of fluorescent probes and sensors.
Mechanism of Action
The exact mechanism by which 4-Phenylanisole exerts its effects remains an area of ongoing research. its fluorescence properties allow for sensitive detection and quantification.
Comparison with Similar Compounds
4-Phenylanisole stands out due to its unique combination of aromatic rings, methoxy substitution, and carbamate functionality. Similar compounds include 4-methoxy-4’-methylbiphenyl (C14H14O) and 4’-Methoxy-4-biphenylboronic acid (C13H13BO3) .
Properties
Molecular Formula |
C26H16F5NO4 |
|---|---|
Molecular Weight |
501.4 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)phenyl] N-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]carbamate |
InChI |
InChI=1S/C26H16F5NO4/c1-34-17-9-5-14(6-10-17)15-7-11-18(12-8-15)36-26(33)32-16-3-2-4-19(13-16)35-25-23(30)21(28)20(27)22(29)24(25)31/h2-13H,1H3,(H,32,33) |
InChI Key |
MNTFGNNYVOOSBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)NC3=CC(=CC=C3)OC4=C(C(=C(C(=C4F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(6-bromo-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide](/img/structure/B11004454.png)
![N-[3-(morpholin-4-ylcarbonyl)phenyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B11004462.png)
![N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-L-isoleucine](/img/structure/B11004465.png)
![[4-(2-methoxyphenyl)piperazin-1-yl][1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone](/img/structure/B11004468.png)
![Ethyl [2-({[5-(3-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B11004482.png)
![N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-aspartic acid](/img/structure/B11004485.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11004486.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11004491.png)

![N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-valine](/img/structure/B11004503.png)
![N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B11004504.png)
![3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-hydroxyphenyl)propanamide](/img/structure/B11004510.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B11004512.png)
